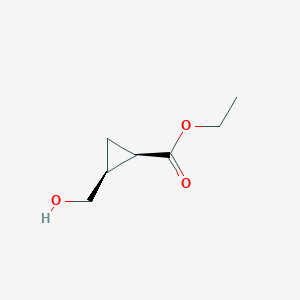
Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) is a chemical compound with a unique structure featuring a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the hydroxymethyl and ester groups.
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester: A similar compound with a methylene group instead of a hydroxymethyl group.
Uniqueness
Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) is unique due to the presence of both the hydroxymethyl and ester groups, which provide additional functionalization options and influence its reactivity and applications.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
AOQBVPPEXCRXAW-PHDIDXHHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1CO |
Canonical SMILES |
CCOC(=O)C1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















